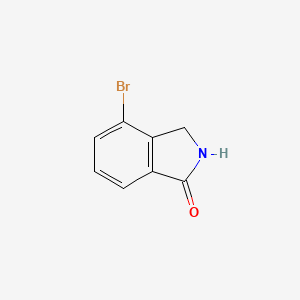

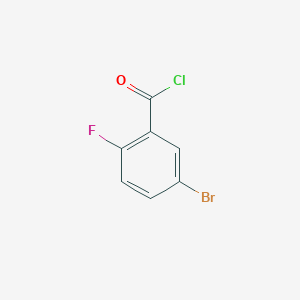

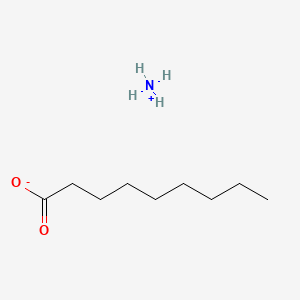

5-Bromo-2-fluorobenzoyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a precursor for PET radioligand [18F]SP203, was achieved through a five-step process starting from 4-bromo-2-formylthiazole, which indicates the potential complexity in synthesizing related compounds like 5-Bromo-2-fluorobenzoyl chloride . Additionally, the synthesis of 5-fluoro- and 5-bromoalkylisoxazoles through nitrosation of gem-dihalocyclopropanes suggests that halogenated compounds can be synthesized using specific halogenation reactions, which might be applicable to the synthesis of 5-Bromo-2-fluorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of halogenated benzoyl chlorides can be influenced by the size and electronegativity of the halogen atoms attached to the aromatic ring. The study of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride revealed that these molecules exist as two non-planar conformers, anti and gauche, with the anti conformer being the lower energy state . This information can be extrapolated to suggest that 5-Bromo-2-fluorobenzoyl chloride may also exhibit similar conformational isomerism due to the presence of halogen atoms.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can vary depending on the halogen present and the position on the aromatic ring. For example, the alkylation of 5-fluorouracil with different halides showed position-specific reactivity, which could be relevant when considering the reactivity of 5-Bromo-2-fluorobenzoyl chloride in various chemical reactions . The chemoselectivity observed in the synthesis of 5-fluoroisoxazoles from bromofluorocyclopropanes also highlights the importance of understanding the reactivity patterns of halogenated compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-Bromo-2-fluorobenzoyl chloride, they do provide insights into related compounds. The presence of halogen atoms can affect properties such as bond distances, contribution of conformers, and planarity of the molecule . These trends can be important when predicting the physical and chemical properties of 5-Bromo-2-fluorobenzoyl chloride, such as its boiling point, solubility, and reactivity.

Wissenschaftliche Forschungsanwendungen

Molecular Conformational Studies

5-Bromo-2-fluorobenzoyl chloride, along with similar halogenated benzoyl chlorides, has been studied for its gas phase molecular structures and conformational compositions. Using gas electron diffraction and various computational methods, researchers have investigated the structural behavior of these molecules. They found that molecules like 2-fluorobenzoyl chloride exist in two stable non-planar conformers (anti and gauche) in the gas phase, and these conformations vary with the size of the ortho halogen atom. This research provides insights into the molecular behavior of halogenated benzoyl chlorides under different conditions (Johansen, Dahl, & Hagen, 2013).

Synthesis of Pharmacologically Active Derivatives

The compound has applications in the synthesis of pharmacologically active derivatives. Research has been conducted on creating various halogenobenzo[b]thiophen hydrochlorides, which are significant in pharmacology. These studies involve cyclization and bromination processes, showcasing the role of halogenated compounds like 5-Bromo-2-fluorobenzoyl chloride in synthesizing complex organic structures with potential medicinal applications (Chapman, Clarke, & Sawhney, 1968).

Development of Clickable Reagents

5-Bromo-2-fluorobenzoyl chloride is also relevant in developing new clickable reagents for chemical synthesis. For instance, a new fluorosulfonylation reagent (1-Br-ESF) has been developed, which has potential as a tris-electrophile and sulfur(vi) fluoride exchange (SuFEx) clickable material. Such reagents are crucial for regioselective synthesis and functionalization in organic chemistry, demonstrating the importance of halogenated benzoyl chlorides in developing novel synthetic methodologies (Leng & Qin, 2018).

Safety and Hazards

5-Bromo-2-fluorobenzoyl chloride is classified as a hazardous chemical . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

5-Bromo-2-fluorobenzoyl chloride is primarily used as a laboratory chemical Benzoyl chloride compounds are generally known to react with amines, alcohols, and water, forming amides, esters, and acids respectively .

Mode of Action

The mode of action of 5-Bromo-2-fluorobenzoyl chloride is largely dependent on its reactivity as an acyl chloride. Acyl chlorides are highly reactive due to the good leaving group (Cl-) and can readily undergo nucleophilic acyl substitution reactions . This allows the compound to interact with various biological targets such as amines and alcohols, leading to the formation of amides and esters respectively .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its lipophilicity, molecular size, and charge .

Result of Action

Safety data sheets indicate that the compound is corrosive and can cause severe skin burns and eye damage . This suggests that the compound’s primary biological effect is likely related to its reactivity and corrosive nature.

Action Environment

The action of 5-Bromo-2-fluorobenzoyl chloride can be influenced by various environmental factors. For instance, the compound is known to react with water , suggesting that its activity could be influenced by the hydration level of the environment. Additionally, the compound’s reactivity suggests that it could potentially interact with various biological molecules, which could influence its action, efficacy, and stability.

Eigenschaften

IUPAC Name |

5-bromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGBISULKASFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620517 | |

| Record name | 5-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluorobenzoyl chloride | |

CAS RN |

773140-42-4 | |

| Record name | 5-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)

![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)